Dimethicone Deuterated; Dimethicone Deuterated;
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205271
InChI:
SMILES:
Molecular Formula: (CD₃OSi)n
Molecular Weight: -62.14

Dimethicone Deuterated;

CAS No.:

Cat. No.: VC0205271

Molecular Formula: (CD₃OSi)n

Molecular Weight: -62.14

* For research use only. Not for human or veterinary use.

Dimethicone Deuterated; -

Specification

Molecular Formula (CD₃OSi)n
Molecular Weight -62.14

Introduction

Chemical Structure and Properties

Structural Comparison with Non-deuterated Dimethicone

Dimethicone, also known as polydimethylsiloxane, has a molecular formula of CH₃[Si(CH₃)₂]ₙSi(CH₃)₃ with an average molecular weight ranging from 5,000 to 100,000 depending on the polymer chain length . In dimethicone deuterated, the hydrogen atoms in the methyl groups (CH₃) are replaced with deuterium atoms (CD₃), resulting in a modified silicone structure that retains the siloxane backbone but with altered side groups.

Physical and Chemical Characteristics

Dimethicone deuterated presents several distinctive physical and chemical properties compared to its non-deuterated counterpart. While regular dimethicone is practically insoluble in water, very slightly soluble in anhydrous ethanol, and miscible with ethyl acetate, methyl ethyl ketone, and toluene , the deuterated version maintains similar solubility profiles but with subtle differences due to the deuterium-carbon bond's slightly different polarity.

The deuterated variant exhibits enhanced metabolic stability due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This strengthened bond reduces the rate of oxidation by metabolic enzymes, particularly important in pharmaceutical applications where prolonged efficacy is desired.

Table 1: Comparative Properties of Dimethicone and Dimethicone Deuterated

PropertyDimethiconeDimethicone Deuterated
AppearanceColorless transparent viscous liquidColorless transparent viscous liquid
Solubility in WaterPractically insolublePractically insoluble
Thermal StabilityUp to 200°C in inert conditionsEnhanced thermal stability
Metabolic StabilityStandardSignificantly enhanced
Bond Strength (C-H vs. C-D)LowerHigher (stronger bonds)
NMR PropertiesStandard proton signalsDistinctive triplet patterns (1:1:1 ratio) due to deuterium coupling

Synthesis Methods

Challenges in Synthesis

The synthesis of deuterated compounds presents several challenges:

  • Availability and cost of deuterated starting materials can be prohibitive, limiting large-scale production.

  • Ensuring complete deuteration without unwanted side reactions requires precise control of reaction conditions.

  • The purification of deuterated products often necessitates specialized techniques to maintain isotopic purity.

  • Scale-up of laboratory deuteration methods to industrial production presents technical and economic hurdles.

These challenges partly explain why interest in deuterated drugs has only recently increased, despite their known advantages .

Applications

Pharmaceutical Applications

Dimethicone deuterated holds significant promise in pharmaceutical research and development. The incorporation of deuterium can reduce the rate of oxidation by metabolic enzymes such as aldehyde oxidase, leading to enhanced pharmacokinetic properties . This modification allows for prolonged efficacy and potentially reduced side effects in pharmaceutical formulations.

The unique isotopic signature provided by deuteration aids in tracking compounds within biological systems during pharmacokinetic studies. This characteristic makes dimethicone deuterated valuable for drug metabolism research and development of improved pharmaceutical formulations.

The pharmaceutical industry has recently shown increased interest in deuterated compounds. In 2017, deutetrabenazine (Austedo) became the first deuterated drug approved by the FDA, demonstrating the viability and advantages of deuteration in pharmaceutical applications .

Cosmetic and Personal Care Applications

While regular dimethicone is widely used in cosmetic and personal care products due to its conditioning properties, dimethicone deuterated could offer enhanced stability and performance in specialized formulations. Regular dimethicone is valued for its ability to form a protective barrier, improve combing performance, reduce static, and create a smooth feel on surfaces like hair .

The deuterated version could potentially extend these benefits while offering improved persistence and resistance to degradation. This would be particularly valuable in premium cosmetic formulations where extended performance is desired.

Research and Analytical Applications

Dimethicone deuterated serves as an important tool in research and analytical applications. The deuterium labeling enables tracking of the compound through various processes and systems, providing valuable insights into distribution, metabolism, and interaction mechanisms.

Research Findings

Stability and Metabolic Properties

Research indicates that deuterated compounds generally exhibit enhanced metabolic stability compared to their non-deuterated counterparts. This stability stems from the kinetic isotope effect, where the stronger carbon-deuterium bond resists cleavage during metabolic processes.

In pharmaceutical applications, the deuteration of N-methyl groups has been shown to slow down the generation of less selective primary amide metabolites in vivo by suppressing N-demethylation metabolic pathways via a deuterium kinetic isotope effect (DKIE) . While this finding pertains to deuterated methylamine compounds, similar principles likely apply to dimethicone deuterated, particularly in applications where metabolic stability is crucial.

Performance in Formulations

When incorporated into formulations, dimethicone deuterated may alter the behavior of other compounds. Studies on interaction mechanisms suggest that its presence can influence the solubility and stability of active ingredients, particularly in topical applications.

Deuterated compounds exhibit different affinities for biological targets compared to their hydrogen counterparts, potentially leading to altered efficacy profiles in pharmaceutical and cosmetic formulations. These differences make dimethicone deuterated a valuable option for formulation scientists seeking to optimize product performance.

Future Perspectives

The field of deuterated compounds, including dimethicone deuterated, continues to evolve with promising opportunities for advancement. Several key areas of development include:

  • Expanded pharmaceutical applications, particularly in areas where metabolic stability is crucial for efficacy

  • Enhanced cosmetic formulations with improved longevity and performance

  • Development of more efficient and cost-effective synthesis methods

  • Further research into the distinctive properties and potential advantages of deuterated silicones

  • Exploration of combined modifications, such as deuterated functional silicones with additional reactive groups

The growing interest in deuterated pharmaceuticals, exemplified by the FDA approval of deutetrabenazine, suggests a positive trajectory for research and development in this field . As synthesis methods improve and costs decrease, the practical applications of dimethicone deuterated are likely to expand.

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